2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with the molecular formula C17H14F3N5OS. This compound is known for its unique structure, which includes a tetraazole ring, a trifluoromethyl group, and a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with sodium azide to form the tetraazole ring. The final step involves the reaction of the tetraazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic ring .
Scientific Research Applications
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetraazole and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-{[1-phenyl-1H-tetraazol-5-yl]sulfanyl}acetamide
- N-(2-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide
- N-(2,5-dimethylphenyl)-2-{[1-phenyl-1H-tetraazol-5-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of a tetraazole ring and a trifluoromethyl group.
Properties
Molecular Formula |
C17H14F3N5OS |
---|---|
Molecular Weight |
393.4g/mol |
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N5OS/c1-11-4-2-7-14(8-11)25-16(22-23-24-25)27-10-15(26)21-13-6-3-5-12(9-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
InChI Key |
PKZPBHNCHKOBMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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